molecular formula C14H10N2O4S2 B5687209 4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid

4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid

Cat. No.: B5687209
M. Wt: 334.4 g/mol
InChI Key: VUNMBQFBBVQTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to have significant anti-tubercular activity . They are known to target decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.

Biochemical Pathways

The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria.

Result of Action

The inhibition of the DprE1 enzyme and disruption of the cell wall biosynthesis lead to the death of Mycobacterium tuberculosis . This demonstrates the compound’s potential as an anti-tubercular agent.

Preparation Methods

The synthesis of 4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with benzoic acid derivatives under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as diazo-coupling, Knoevenagel condensation, or Biginelli reaction . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the benzothiazole ring .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S2/c17-13(18)9-5-7-10(8-6-9)22(19,20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNMBQFBBVQTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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